2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol
Description
2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is a secondary alcohol bearing a thiolan-3-ylamino substituent. Thiolan (tetrahydrothiophene) is a five-membered sulfur-containing heterocycle, which introduces unique electronic and steric properties to the molecule. This compound shares structural motifs with β-amino alcohols, a class known for diverse biological activities, including β-adrenergic receptor modulation and enzyme inhibition. Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as inferred from analogous pathways in .
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
2-methyl-1-(thiolan-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C8H17NOS/c1-8(2,10)6-9-7-3-4-11-5-7/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
BYZDKNSLOMPPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCSC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol typically involves the reaction of thiolane derivatives with appropriate amines and alcohols under controlled conditions. One common method includes the combination of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The thiolane ring may also play a role in its biological activity by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Substituted 2-Methylpropan-2-ol Derivatives
Several structurally related compounds with variations in the sulfur-containing substituent or amino group have been characterized:
Key Observations :
Amino-Propanol Pharmacological Agents
2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol shares structural homology with β-blockers and other amino alcohols:
Activity Implications :
- β-Blocker Comparison: Unlike bisoprolol and nadolol, the thiolan-3-yl group in 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol lacks aromaticity, which may reduce β-adrenergic receptor affinity but improve metabolic stability .
- Enzyme Interactions: The absence of a carboxylate group (cf.
Biological Activity
2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound has a unique structure characterized by a thiolane ring and an amino group, which are believed to play crucial roles in its biological interactions. The general formula can be represented as follows:
The biological activity of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is primarily attributed to its interactions with specific molecular targets:
1. Antimicrobial Activity:
- The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens by interfering with essential metabolic processes. It may disrupt cell wall synthesis or inhibit protein synthesis, leading to cell death.
2. Anticancer Properties:
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It is hypothesized that it can modulate the activity of certain enzymes or receptors involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol is critical for optimizing its biological activity. Research indicates that modifications to the thiolane ring or the amino group can significantly impact its potency and selectivity against different biological targets. For instance, variations in substituents on the thiolane ring have been shown to enhance antimicrobial efficacy while maintaining low toxicity profiles .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol:
| Activity Type | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | Inhibition of cell wall synthesis |
| Anticancer | HeLa cells | 10.0 | Induction of apoptosis via caspase activation |
| Antifungal | Candida albicans | 7.5 | Disruption of ergosterol biosynthesis |
Case Studies
Several case studies have highlighted the potential applications of 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol in therapeutic contexts:
Case Study 1: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating a significant reduction in bacterial load compared to control groups. The results indicated that it could serve as a promising candidate for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on various cancer cell lines revealed that 2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol effectively inhibited cell growth and induced apoptosis at micromolar concentrations. Further investigation into its mechanism suggested that it activates intrinsic apoptotic pathways, making it a candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
